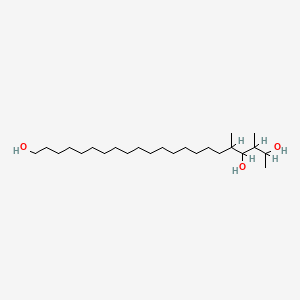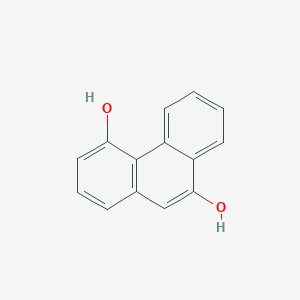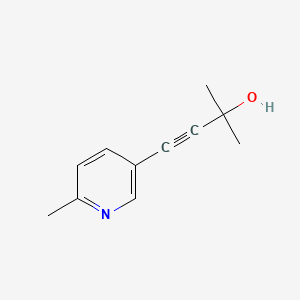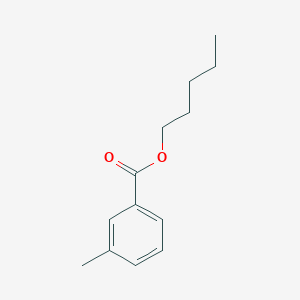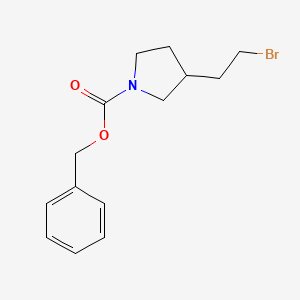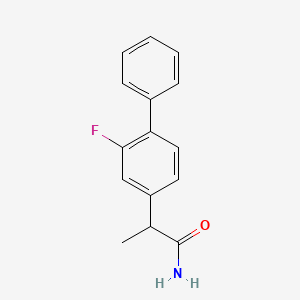
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with a carbonyl chloride group, an amino group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- typically involves multiple steps. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved .
化学反应分析
Types of Reactions
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives with different functional groups, which can be tailored for specific applications in research and industry .
科学研究应用
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the derivatives and the biological context .
相似化合物的比较
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is unique due to the presence of the carbonyl chloride, amino, and nitro groups. These functional groups confer distinct reactivity and properties, making it suitable for specific applications that other anthracene derivatives may not be able to fulfill.
属性
CAS 编号 |
63589-36-6 |
|---|---|
分子式 |
C15H7ClN2O5 |
分子量 |
330.68 g/mol |
IUPAC 名称 |
4-amino-1-nitro-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H7ClN2O5/c16-15(21)8-5-9(17)10-11(12(8)18(22)23)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17H2 |
InChI 键 |
WQZALXCFYNANEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)[N+](=O)[O-])C(=O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
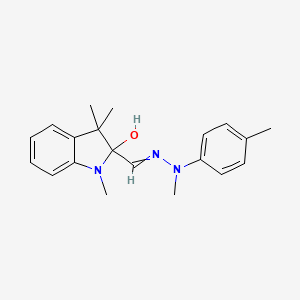
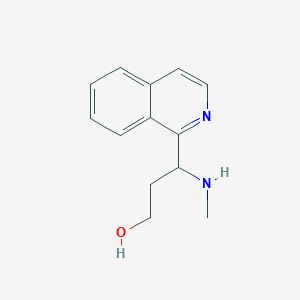
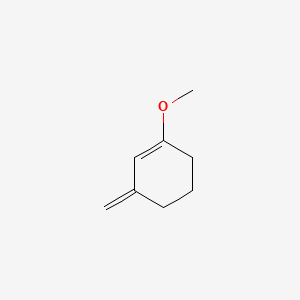
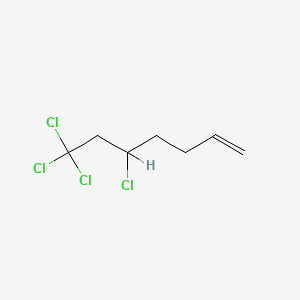
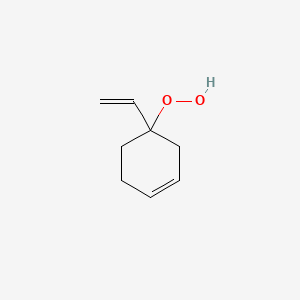
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
